molecular formula C9H14N2OS B11792604 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol

Cat. No.: B11792604
M. Wt: 198.29 g/mol
InChI Key: WYYRBGDWDOHLMO-UHFFFAOYSA-N
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Description

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is a chemical compound with the molecular formula C9H14N2OS It is a pyrimidine derivative characterized by the presence of ethyl, mercapto, and propyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with ethyl and propyl substituents. One common method involves the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent alkylation with propyl halides under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of ethyl and propyl groups.

    2-Mercapto-4-hydroxy-6-ethylpyrimidine: Similar structure but lacks the propyl group.

    2-Mercapto-4-hydroxy-6-propylpyrimidine: Similar structure but lacks the ethyl group.

Uniqueness

5-Ethyl-2-mercapto-6-propylpyrimidin-4-ol is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

5-ethyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H14N2OS/c1-3-5-7-6(4-2)8(12)11-9(13)10-7/h3-5H2,1-2H3,(H2,10,11,12,13)

InChI Key

WYYRBGDWDOHLMO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)NC(=S)N1)CC

Origin of Product

United States

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